(Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate

Description

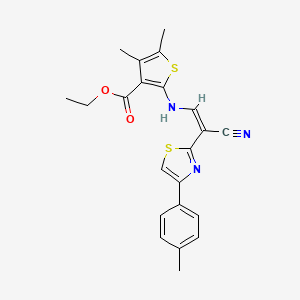

The compound “(Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate” (hereafter referred to as Compound Z) is a heterocyclic organic molecule with a complex architecture. Its structure features:

- A thiophene-3-carboxylate ester core substituted with methyl groups at positions 4 and 5.

- A vinylamino linker in the Z-configuration, connecting the thiophene ring to a cyano-substituted thiazole moiety.

- A 4-(p-tolyl) group (para-methylphenyl) on the thiazole ring.

The molecular formula is C₂₃H₂₃N₃O₂S₂, with a molecular weight of 437.6 g/mol (CAS: 578698-31-4; purity ≥98%) . The compound’s design suggests applications in medicinal chemistry, particularly in targeting diseases like cancer or viral infections, given the prevalence of thiazole and thiophene derivatives in such research .

Properties

IUPAC Name |

ethyl 2-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S2/c1-5-27-22(26)19-14(3)15(4)29-21(19)24-11-17(10-23)20-25-18(12-28-20)16-8-6-13(2)7-9-16/h6-9,11-12,24H,5H2,1-4H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSRSLHBRXVYCM-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Its intricate structure incorporates functional groups that suggest potential biological activities, making it a subject of interest in medicinal chemistry.

The molecular formula of the compound is , and it has a molecular weight of approximately 393.46 g/mol. The compound exhibits geometric isomerism due to the presence of a double bond in the vinyl group, specifically in the (Z)-configuration, which influences its biological interactions.

Biological Activity Overview

Thiazole and thiophene derivatives have been extensively studied for their diverse biological properties. Research indicates that these compounds can exhibit antimicrobial , anticancer , anti-inflammatory , and anticonvulsant activities. The biological activity of this compound is primarily attributed to its structural components, particularly the thiophene and thiazole rings.

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The presence of the cyano group and the thiazole moiety enhances its ability to modulate biochemical pathways, potentially leading to therapeutic effects.

Biological Studies and Findings

Recent studies have highlighted several key biological activities associated with this compound:

-

Anticancer Activity :

- A study demonstrated that derivatives containing thiophene structures exhibited significant anticancer effects against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations. These compounds were shown to inhibit topoisomerase II activity without intercalating DNA, suggesting a targeted mechanism that minimizes toxicity to normal cells .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of thiazole and thiophene derivatives:

| Study | Findings |

|---|---|

| Molvi et al., 2007 | Reported broad-spectrum antimicrobial activity for thiophene derivatives. |

| Ashalatha et al., 2007 | Demonstrated anti-inflammatory effects through modulation of cytokine production. |

| Rai et al., 2008 | Found significant anticancer activity in thiophene derivatives against multiple cancer cell lines. |

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that derivatives of ethyl 2-(2-cyano-3-substituted phenyl)acrylamido-4,5-dimethylthiophene-3-carboxylate exhibit significant antioxidant properties. In vitro studies have shown that these compounds can effectively scavenge free radicals, with some derivatives outperforming standard antioxidants. For instance, one particular derivative showed a 90% reduction in DPPH radical activity at a concentration of 100 μM, indicating strong antioxidant potential .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated using the carrageenan-induced rat paw edema model. Compounds derived from (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate exhibited significant inhibition of edema formation. One study reported an inhibition rate of up to 83% compared to the standard drug Diclofenac .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Studies indicate that certain derivatives demonstrate effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .

Photovoltaic Materials

Due to its unique electronic properties, this compound has potential applications in organic photovoltaics. Its ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cells .

Organic Light Emitting Diodes (OLEDs)

The compound's photophysical properties suggest its applicability in OLED technology. The incorporation of this compound into OLED devices can enhance their efficiency and brightness due to its favorable charge transport characteristics .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound Z’s properties, it is compared to structurally related compounds from patent literature and commercial sources. Key analogs include those listed in (e.g., compounds 15, 25, 35, and 40) and derivatives with overlapping functional groups.

Table 1: Structural and Functional Comparison

Note: Molecular weights for compounds 15 and 40 are estimated based on formulas provided in .

Key Comparative Insights

Core Structural Differences: Compound Z’s thiophene-3-carboxylate core distinguishes it from benzamide-based analogs (e.g., compounds 15 and 40), which may alter electronic properties and binding affinities.

Substituent Effects: The 4-(p-tolyl) group on Compound Z’s thiazole ring increases lipophilicity compared to simpler alkyl-substituted thiazoles (e.g., compound 40’s 2-methyl-4-thiazolyl group). This could improve membrane permeability but may reduce solubility.

Stereochemical Considerations: The Z-configuration of the vinylamino group in Compound Z creates a distinct spatial arrangement compared to hypothetical E-isomers or non-stereospecific analogs. This could influence binding to chiral biological targets, such as enzymes or receptors.

For example, the cyano group and thiazole nitrogen atoms likely act as electron-deficient regions, while the thiophene ring may exhibit π-electron density.

Biological Activity Hypotheses: Compounds with thiazole and thiophene motifs (e.g., ’s derivatives) are frequently explored for anticancer and antiviral activity due to their ability to disrupt protein-protein interactions or inhibit kinases.

Q & A

Basic Research Question

- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at 4,5-thiophene positions, aromatic protons).

- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Validates functional groups (e.g., cyano ~2200 cm⁻¹, ester carbonyl ~1700 cm⁻¹) .

How can researchers resolve contradictions in biological activity data (e.g., antioxidant vs. anti-inflammatory efficacy)?

Advanced Research Question

- Dose-Dependent Studies : Test multiple concentrations to establish dose-response curves.

- Assay-Specific Artifacts : For antioxidant assays (e.g., DPPH scavenging), control for solvent interference. For anti-inflammatory models (e.g., carrageenan-induced edema), validate via histopathology.

- Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups on the benzaldehyde moiety) to isolate key pharmacophores .

What strategies optimize reaction yields during scale-up synthesis?

Advanced Research Question

- Solvent Optimization : Replace toluene with greener solvents (e.g., ethanol/water mixtures) to improve sustainability.

- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or ionic liquids) for enhanced reaction rates.

- Purification : Replace recrystallization with flash chromatography for higher purity in large batches .

How can computational methods predict the compound’s bioactivity?

Advanced Research Question

- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or NF-κB using software like AutoDock Vina.

- QSAR Modeling : Correlate electronic descriptors (e.g., logP, HOMO/LUMO energies) with observed antioxidant/anti-inflammatory data.

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) .

What are the limitations of in vitro antioxidant assays for this compound?

Basic Research Question

- False Positives : Reducing agents (e.g., thiophene sulfur) may mimic antioxidant activity in DPPH/ABTS assays.

- Cellular Relevance : Validate findings in cell-based models (e.g., ROS scavenging in macrophages) to confirm physiological relevance.

- Standardization : Normalize data to reference antioxidants (e.g., ascorbic acid) .

How does the p-tolyl substituent on the thiazole ring influence bioactivity?

Advanced Research Question

- Hydrophobic Interactions : The methyl group enhances lipophilicity, potentially improving membrane permeability.

- Steric Effects : Compare with analogues (e.g., 4-fluorophenyl or unsubstituted thiazole) to assess steric tolerance in target binding pockets.

- Electron Density : Electron-donating p-tolyl groups may stabilize charge-transfer interactions in antioxidant mechanisms .

What experimental controls are essential in anti-inflammatory in vivo studies?

Basic Research Question

- Positive Controls : Use indomethacin or dexamethasone to benchmark efficacy.

- Vehicle Controls : Account for solvent effects (e.g., DMSO toxicity).

- Histopathological Analysis : Confirm reduced edema/inflammation at the tissue level .

How can researchers address low solubility in biological assays?

Advanced Research Question

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release.

- Co-Solvent Systems : Use Cremophor EL or cyclodextrins to stabilize the compound in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.